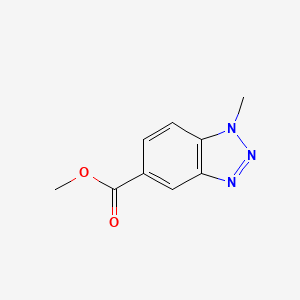
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate
Übersicht
Beschreibung
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science.
Wirkmechanismus
Target of Action
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative Benzotriazole derivatives have been reported to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .
Mode of Action
Benzotriazole derivatives are known to interact with their targets (protease enzymes) and inhibit their activity
Biochemical Pathways
Given its potential inhibitory effect on protease enzymes , it can be inferred that it may affect the pathways involving these enzymes. Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis. Therefore, the inhibition of these enzymes can have significant downstream effects.
Result of Action
Given its potential inhibitory effect on protease enzymes , it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the cellular level.
Action Environment
For instance, the compound should be stored in a refrigerated environment to maintain its stability.
Biochemische Analyse
Biochemical Properties
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes are crucial for protein digestion and various cellular processes. The compound interacts with the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition can modulate various biochemical pathways, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protease enzymes, leading to altered protein degradation and processing within cells . This can impact cell signaling pathways that rely on proteolytic processing of signaling molecules. Additionally, changes in gene expression and cellular metabolism can result from the compound’s interaction with cellular enzymes and proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protease enzymes. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in protein degradation and processing. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions, with a purity of 97% . Its stability may decrease over time, leading to potential degradation products that could affect its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with protease enzymes is a key aspect of its metabolic role . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a critical aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and its effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate can be synthesized through the diazotization of methyl-o-phenylenediamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization . Another method involves using methyl-o-phenylenediamine and ethyl nitrite as starting materials, with 2-ethylhexanol as the solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional steps such as distillation and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1H-benzotriazole: Another benzotriazole derivative with similar chemical properties and applications.
1,2,3-Benzotriazole-5-carboxylic acid: A related compound used in similar contexts but with different functional groups.
Uniqueness
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it particularly useful in applications requiring specific interactions with molecular targets or surfaces.
Eigenschaften
IUPAC Name |
methyl 1-methylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRXXONGCAZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1422756.png)








![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)

